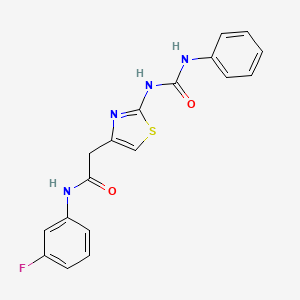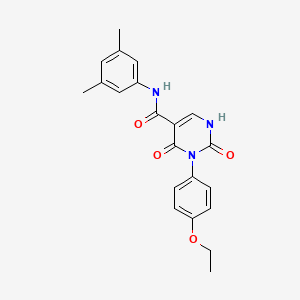
N-(4-methoxyphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a pyridazinyl group, and a pyridinyl group, which are linked through a sulfanyl bridge to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate: Starting from a suitable pyridazine derivative, the intermediate can be synthesized through nitration, reduction, and subsequent functional group transformations.
Coupling with Pyridinyl Group: The pyridazinyl intermediate is then coupled with a pyridinyl derivative using a cross-coupling reaction, such as Suzuki or Heck coupling.
Introduction of the Sulfanyl Bridge: The coupled product is then treated with a thiol reagent to introduce the sulfanyl bridge.
Acetamide Formation: Finally, the methoxyphenyl group is introduced, and the acetamide moiety is formed through amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl bridge and aromatic groups can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific structural features, such as the combination of methoxyphenyl, pyridazinyl, and pyridinyl groups linked through a sulfanyl bridge. These features can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16N4O2S/c1-24-14-7-5-13(6-8-14)20-17(23)12-25-18-10-9-16(21-22-18)15-4-2-3-11-19-15/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
FNSGUKRBHDFCAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-chlorophenyl)methanone](/img/structure/B11290646.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11290651.png)
![1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11290655.png)
![6-amino-2-(3,4-dimethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11290662.png)
![N-(3-methoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11290665.png)
![6,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11290676.png)
![2-{2,5-dioxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11290678.png)

![3-butyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11290691.png)
![2-hydroxy-4-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11290695.png)
![5-amino-1-(3,4-dimethoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11290696.png)



